Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) followed by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent.
Reduction: LAH, NaBH4, THF or ethanol as solvent.
Substitution: TsCl, pyridine, nucleophiles (amines, thiols), DCM or acetonitrile as solvent.
Major Products Formed
Oxidation: Formation of tert-butyl 3-oxo-3-isobutylazetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-hydroxy-3-isobutylazetidine-1-methanol.
Substitution: Formation of tert-butyl 3-substituted-3-isobutylazetidine-1-carboxylate derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group instead of a hydroxyisobutyl group.
Uniqueness
Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate is unique due to the presence of the isobutyl group, which can impart different steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-methylpropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9(2)6-12(15)7-13(8-12)10(14)16-11(3,4)5/h9,15H,6-8H2,1-5H3 |
InChI Key |
NZPWNVKCRITLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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